molecular formula C13H14N6O2 B2428837 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034223-15-7

2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No. B2428837
CAS RN: 2034223-15-7
M. Wt: 286.295
InChI Key: SGQVNCDCPJHVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive target for research in various fields of science.

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been employed in designing privileged structures for medicinal chemistry. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) —showed remarkable anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Metabolic Disorders

The pyrimidine core has been linked to metabolic pathways. Investigating whether this compound affects metabolic processes, such as glucose metabolism or lipid homeostasis, could provide valuable insights.

properties

IUPAC Name

2-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-11-3-1-6-16-19(11)9-12(21)18-7-10(8-18)17-13-14-4-2-5-15-13/h1-6,10H,7-9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQVNCDCPJHVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C(=O)C=CC=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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